molecular formula C9H10F2O2 B8032891 2,4-Difluoro-5-propoxyphenol

2,4-Difluoro-5-propoxyphenol

Cat. No.: B8032891
M. Wt: 188.17 g/mol
InChI Key: ZLZJTMWETCFQBY-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-propoxyphenol is an organic compound with the molecular formula C9H10F2O2 It is a derivative of phenol, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 4 positions, and a propoxy group is attached at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-propoxyphenol typically involves the reaction of 2,4-difluorophenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the propoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-5-propoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts.

Major Products Formed:

    Oxidation: Formation of difluoroquinones.

    Reduction: Formation of difluorophenyl alcohols.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2,4-Difluoro-5-propoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-propoxyphenol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The propoxy group increases its lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate enzymatic activities and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

    2,4-Difluorophenol: Lacks the propoxy group, making it less lipophilic.

    2,4-Difluoro-5-methoxyphenol: Contains a methoxy group instead of a propoxy group, affecting its reactivity and solubility.

    2,4-Difluoro-5-ethoxyphenol: Contains an ethoxy group, which alters its chemical properties compared to the propoxy derivative.

Uniqueness: 2,4-Difluoro-5-propoxyphenol is unique due to the combination of fluorine atoms and the propoxy group, which confer distinct chemical and physical properties. Its enhanced lipophilicity and reactivity make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,4-difluoro-5-propoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-2-3-13-9-5-8(12)6(10)4-7(9)11/h4-5,12H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZJTMWETCFQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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